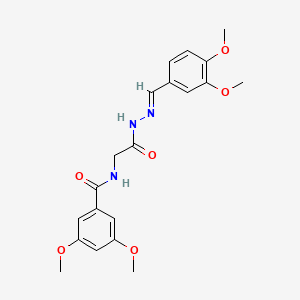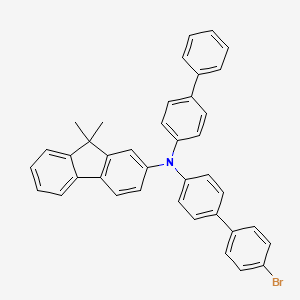![molecular formula C17H16N4O3S B2445284 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide CAS No. 315221-81-9](/img/structure/B2445284.png)
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
: "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" is a novel compound with potential applications in diverse scientific fields. This compound's structure is built on the foundation of a hydrazide functional group, flanked by a dihydroxyphenyl ring and a benzimidazole moiety. The presence of these unique structural motifs suggests potential bioactivity and versatility in chemical reactions, making it a compound of great interest for further research.
準備方法
: The synthesis of "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" can be achieved through several synthetic routes. A common method involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. Reaction temperatures typically range from room temperature to moderate heating (50-80°C) to facilitate the formation of the desired product. In an industrial setting, scaling up this reaction might require optimization of solvent use, reaction time, and purification processes to ensure high yield and purity.
化学反応の分析
: This compound undergoes a variety of chemical reactions due to its functional groups.
Oxidation
: The dihydroxyphenyl ring can be oxidized to quinones under mild oxidative conditions using reagents such as potassium ferricyanide or hydrogen peroxide.
Reduction
: Reduction of the benzimidazole moiety is possible using reducing agents like lithium aluminum hydride.
Substitution
: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and benzimidazole group. For example, nitration or halogenation can be achieved using concentrated nitric acid or halogens in the presence of a catalyst.
The major products from these reactions depend on the reagents and conditions employed. For instance, oxidation of the phenyl ring yields quinones, while reduction of the benzimidazole moiety may yield various reduced benzimidazole derivatives.
科学的研究の応用
Chemistry
: It can serve as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology
: The compound's structural elements suggest potential biological activity, including antioxidant or antimicrobial properties, which can be explored for pharmaceutical applications.
Medicine
: Investigating its bioactivity could lead to the development of new therapeutic agents.
Industry
: The compound's reactivity and stability make it suitable for use in material science or as a chemical probe in various industrial processes.
作用機序
: The biological effects of "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" are likely mediated by its interaction with specific molecular targets. The dihydroxyphenyl group may participate in redox cycling, affecting cellular oxidative stress pathways. The benzimidazole moiety can interact with nucleic acids or proteins, potentially modulating enzyme activity or gene expression. These interactions suggest a multi-faceted mechanism of action involving multiple biological pathways.
類似化合物との比較
: Similar compounds include:
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(2-aminophenyl)acetohydrazide
: Shares the dihydroxyphenyl motif but differs in the attached functional groups.
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[1H-indol-3-yl]acetohydrazide
: Contains an indole ring instead of a benzimidazole moiety, potentially altering its bioactivity.
What sets "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" apart is its unique combination of dihydroxyphenyl and benzimidazole groups, which confer distinct chemical properties and potential biological activities.
Hope this deep dive into your requested compound is what you were looking for
特性
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-13-5-3-2-4-12(13)19-17(21)25-10-16(24)20-18-9-11-6-7-14(22)15(23)8-11/h2-9,22-23H,10H2,1H3,(H,20,24)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUONBJKSAPACR-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)
amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)
![1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2445212.png)

![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)


![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)
![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)
